2-Mercapto-5-nitrobenzimidazole
Description
Evolution and Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry
Benzimidazoles, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, are a cornerstone of heterocyclic chemistry. nih.govijpsr.com Their structural similarity to naturally occurring nucleotides allows for favorable interactions with biological macromolecules, making them a fertile ground for drug discovery. covenantuniversity.edu.ngresearchgate.net The versatility of the benzimidazole core enables a wide array of chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical family. ijpsr.comnih.gov The continuous development of new synthetic methodologies and the exploration of their structure-activity relationships (SAR) ensure that benzimidazoles remain a central focus in medicinal chemistry. nih.gov
Distinctive Structural Features and Reactive Sites of 2-Mercapto-5-nitrobenzimidazole
This compound (MNB) is an organic compound distinguished by a benzimidazole core substituted with a thiol (-SH) group at the 2-position and a nitro (-NO2) group at the 5-position. cymitquimica.comnih.gov This unique combination of functional groups imparts specific chemical properties and multiple reactive sites to the molecule.
The presence of the thiol group allows the compound to exist in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. researchgate.netrdd.edu.iq Theoretical studies suggest that the thione form is generally more stable. researchgate.netsemanticscholar.org The thiol group is nucleophilic and can participate in various reactions, including S-alkylation to form thioether derivatives and oxidation to form disulfides or sulfonic acids. rdd.edu.iqresearchgate.netresearchgate.net
The nitro group is a strong electron-withdrawing group that influences the electronic properties and reactivity of the benzimidazole ring system. cymitquimica.com It can also be a site for chemical modification, for instance, through reduction to an amino group, which can then be further functionalized.
The benzimidazole ring itself contains an acidic N-H group, which can be deprotonated to form a salt or undergo N-alkylation reactions. nih.govnih.gov The combination of these features makes this compound a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | nih.govsigmaaldrich.com |
| Molecular Weight | 195.20 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 274 °C (decomposes) | sigmaaldrich.comchemicalbook.com |
| Appearance | Solid | cymitquimica.com |
| Solubility | Soluble in 1 M NaOH (50 mg/mL) | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 6325-91-3 | nih.govsigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Overview of Multifaceted Research Trajectories for this compound
The unique structural attributes of this compound have led to its investigation across a range of scientific disciplines.
In pharmaceutical development , it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com For instance, it is a precursor in the synthesis of ilaprazole, an anti-ulcer drug. finornic.com Its derivatives have been explored for various biological activities, including antimicrobial and analgesic properties. jocpr.com
In materials science , MNB has been investigated for its role in modifying the properties of electronic devices. sigmaaldrich.comchemicalbook.com For example, its application to gold electrodes in organic thin-film transistors has been shown to improve their current-voltage characteristics. sigmaaldrich.comchemicalbook.com It is also utilized as a corrosion inhibitor for metals. chemicalbook.com
In agrochemicals , this compound is used in the formulation of pesticides and fungicides. chemimpex.com
Finally, in analytical chemistry , it can act as a reagent for the detection of metal ions. chemimpex.com
The diverse applications of this compound underscore its importance as a versatile platform for chemical innovation.
Table 2: Key Research Applications of this compound
| Field of Research | Specific Application | Source |
| Pharmaceuticals | Intermediate for drug synthesis (e.g., ilaprazole) | chemimpex.comfinornic.com |
| Development of antimicrobial agents | chemimpex.com | |
| Development of analgesic agents | jocpr.com | |
| Materials Science | Corrosion inhibitor | chemimpex.comchemicalbook.com |
| Modifier for electrodes in organic electronics | sigmaaldrich.comchemicalbook.com | |
| Agrochemicals | Component of pesticides and fungicides | chemimpex.com |
| Analytical Chemistry | Reagent for metal ion detection | chemimpex.com |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQSGWOGQPLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064235 | |
| Record name | 5-Nitro-2-mercaptobenzimidazole | |
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Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-91-3 | |
| Record name | 2-Mercapto-5-nitrobenzimidazole | |
| Source | CAS Common Chemistry | |
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| Record name | 5-Nitro-2-mercaptobenzimidazole | |
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| Record name | 2-Mercapto-5-nitrobenzimidazole | |
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| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-nitro- | |
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| Record name | 5-Nitro-2-mercaptobenzimidazole | |
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| Record name | 2-Mercapto-5-nitrobenzimidazole | |
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Synthetic Strategies and Chemical Derivatization of 2 Mercapto 5 Nitrobenzimidazole
The primary synthesis of 2-Mercapto-5-nitrobenzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine (B140028) with a source of a thiocarbonyl group. A common and established method utilizes carbon disulfide (CS2) in the presence of a base like potassium hydroxide. nih.gov This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the benzimidazole (B57391) ring.
Another reported method involves the reaction of o-phenylenediamines with N-aminorhodanine in xylene, which upon heating, yields 2-mercaptobenzimidazole (B194830) derivatives. orientjchem.org For instance, the reaction of the appropriately substituted o-phenylenediamine (B120857) with N-aminorhodanine in xylene for 8 hours has been shown to produce the desired product. orientjchem.org
The chemical reactivity of this compound allows for various derivatizations. The thiol group is a key site for modification, readily undergoing S-alkylation. For example, treatment with alkyl halides, such as methyl iodide, in the presence of a base can lead to the formation of S-alkylated derivatives. These reactions are often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net
Furthermore, the mercapto group can be oxidized to a sulfonyl group, which can then be converted to other functional groups. For example, oxidation of 5-nitro-benzimidazol-2-yl-mercapto-acetic acid can lead to the corresponding sulfonyl derivative, which can be further reacted to form sulfonyl hydrazides and acyl-thiosemicarbazides. researchgate.net
The benzimidazole ring itself can also be a site for derivatization. N-alkylation can occur, although S-alkylation is often favored. The nitro group on the benzene (B151609) ring can also be a handle for further chemical transformations, such as reduction to an amino group, which can then be diazotized and subjected to various nucleophilic substitution reactions.
Considerations for Green Chemistry in this compound Synthesis
Traditional synthetic methods for benzimidazoles, including this compound, often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, which are significant environmental concerns. ijarsct.co.in In response, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes.
Key areas of focus in the green synthesis of benzimidazoles include:
Use of Greener Solvents: Replacing hazardous organic solvents like xylene and DMF with more environmentally friendly alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). ijarsct.co.in Water is a particularly attractive solvent due to its non-toxic nature and abundance. mdpi.com
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. Zeolites, for example, have been used as reusable and environmentally friendly catalysts for benzimidazole synthesis. tandfonline.com Other catalysts like erbium(III) triflate (Er(OTf)3) have also been investigated for promoting these reactions under milder conditions. nih.gov
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. ijarsct.co.inmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Safer Reagents: Exploring alternatives to toxic reagents like carbon disulfide. For example, the use of thiourea (B124793) as a sulfur source has been reported in some benzimidazole syntheses.
One eco-friendly approach involves the one-pot condensation of o-phenylenediamines with aromatic aldehydes using air as the oxidant in ethanol at room temperature. researchgate.net This method offers simplicity, mild conditions, and the use of a non-toxic and readily available oxidant. researchgate.net
The development of solvent-free or solid-state reaction conditions is another effective strategy to reduce pollution. mdpi.com For instance, the S-alkylation of 2-mercaptobenzimidazole has been achieved with high efficiency using solid supports like silica (B1680970) gel or alumina (B75360) under microwave-assisted solvent-less conditions.
The following table summarizes some of the green chemistry approaches applied to the synthesis of benzimidazole derivatives:
| Green Chemistry Approach | Example | Advantages |
| Green Solvents | Water, Ethanol, Ionic Liquids mdpi.com | Reduced toxicity and environmental impact. |
| Catalysis | Zeolites tandfonline.com, Er(OTf)3 nih.gov, Tungstate-promoted zirconia researchgate.net | Increased reaction rates, reusability, reduced waste. |
| Energy Sources | Microwave Irradiation ijarsct.co.inmdpi.com | Shorter reaction times, higher yields. |
| Alternative Reagents | Air as an oxidant researchgate.net, Thiourea | Reduced use of hazardous substances. |
| Solvent-Free Conditions | Grinding, Solid-support synthesis | Minimized solvent waste, simplified workup. |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.
Advanced Spectroscopic and Structural Characterization of 2 Mercapto 5 Nitrobenzimidazole and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2-Mercapto-5-nitrobenzimidazole, ¹H NMR spectroscopy reveals signals corresponding to the protons on the benzimidazole (B57391) ring system and the N-H protons. The aromatic protons typically appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts are significantly influenced by the electron-withdrawing nitro group (NO₂) and the thione group (C=S). The N-H protons of the imidazole (B134444) ring can exhibit broad signals and their chemical shift can be dependent on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the sulfur (C=S), known as the thione carbon, typically appears at a characteristic downfield shift. The carbons of the benzene (B151609) ring are split into unique signals due to the asymmetrical substitution pattern, with the carbon atom bearing the nitro group being significantly affected.
While specific spectral data for this compound is available, detailed assignments can be inferred from data on related structures like 5-nitrobenzimidazole (B188599) researchgate.netchemicalbook.com and derivatives of 2-mercaptobenzimidazole (B194830) researchgate.net.
Table 1: Representative NMR Data for Benzimidazole Derivatives This table is illustrative, based on typical chemical shifts for related structures. Actual values may vary.
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic H | 7.5 - 8.5 | m |
| ¹H | N-H | 12.0 - 13.0 | br s |
| ¹³C | C2 (C=S) | 165 - 175 | s |
| ¹³C | C4, C6, C7 | 110 - 130 | s |
| ¹³C | C5 (C-NO₂) | 140 - 150 | s |
| ¹³C | C8, C9 (bridgehead) | 130 - 145 | s |
m = multiplet, br s = broad singlet, s = singlet
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₇H₅N₃O₂S), the expected monoisotopic mass is approximately 195.01 Da. uni.lu High-resolution mass spectrometry can confirm this mass with high precision, thereby validating the molecular formula.
Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. ESI-MS data for this compound shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 194.00297. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The molecular ion or a precursor ion is fragmented, and the resulting fragment ions are analyzed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov For benzimidazoles, fragmentation can involve the cleavage of the imidazole ring.
Table 2: ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻ Precursor) nih.gov
| Precursor m/z | Fragment Ion m/z | Relative Intensity | Proposed Lost Neutral Fragment |
| 194.00297 | 194.00297 | 999 | - |
| 194.00297 | 148.01007 | 612 | NO₂ |
| 194.00297 | 164.00498 | 564 | NO |
| 194.00297 | 57.97569 | 528 | C₅H₂N₃O₂ |
| 194.00297 | 162.03090 | 366 | H₂S |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of the nitro group (NO₂) is indicated by strong asymmetric and symmetric stretching vibrations. The thione (C=S) group also has a characteristic stretching frequency, although it can be coupled with other vibrations. The N-H stretching vibration of the imidazole ring typically appears as a broad band, while C-H stretching from the aromatic ring is also observed.
A detailed analysis of the vibrational spectra of the related 5-amino-2-mercaptobenzimidazole (B160934) provides a basis for assigning the bands for the core benzimidazole-2-thione structure. atlantis-press.com The key differences in the spectrum of the nitro-substituted compound will be the prominent NO₂ bands.
Table 3: Key FT-IR Vibrational Frequencies for this compound nih.govatlantis-press.com Assignments are based on data from the title compound and closely related analogues.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring |
| ~3000 (broad) | N-H Stretch | Imidazole Ring |
| 1520 - 1480 | Asymmetric NO₂ Stretch | Nitro Group |
| 1350 - 1320 | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1020 | C=S Stretch (coupled) | Thione |
| ~1620, ~1450 | C=C Aromatic Stretch | Benzene Ring |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the conjugated benzimidazole system and n→π* transitions involving non-bonding electrons on the sulfur and nitrogen atoms. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating mercapto group can lead to intramolecular charge-transfer (ICT) bands. sigmaaldrich.comchemicalbook.com Studies on related compounds like 5-amino-2-mercaptobenzimidazole show absorption maxima around 251 nm and 315 nm. atlantis-press.com Similar transitions are expected for the nitro analogue, likely shifted due to the different electronic nature of the substituent.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used to study the molecule's electronic properties. However, many nitroaromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay pathways.
Table 4: Electronic Absorption Data for Benzimidazole Derivatives This table is illustrative, based on data for related compounds. atlantis-press.comresearchgate.net
| Compound | Solvent | λₘₐₓ (nm) | Type of Transition |
| 2-Mercaptobenzimidazole derivatives | Dichloromethane | ~350, ~490, ~590 | Charge-Transfer (CT) |
| 5-Amino-2-mercaptobenzimidazole | Not Specified | 251, 315 | π→π, n→π |
| 1H-Benzimidazole | Acetonitrile | ~243, ~274, ~280 | π→π* |
X-ray Diffraction Studies of this compound and its Co-crystals
While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of related structures like 2-mercaptobenzimidazole reveals key structural features. nih.gov These studies confirm the near-planar nature of the benzimidazole ring system and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
An important area of study is the formation of pharmaceutical co-crystals, where an active pharmaceutical ingredient (API) is crystallized with a benign co-former to improve physical properties like solubility or stability. nih.gov this compound, with its hydrogen bond donor (N-H) and acceptor (C=S, NO₂) sites, is a candidate for co-crystal formation. google.com X-ray diffraction is the primary tool used to confirm the formation of a co-crystal and to characterize its new crystal lattice. A hypothetical co-crystal of this compound would be identified by a unique crystal structure, distinct from the structures of the individual components.
Table 5: Example Crystallographic Data for 2-Mercaptobenzimidazole nih.gov This data for a related compound illustrates the information obtained from X-ray diffraction.
| Parameter | Value |
| Compound | 2-Mercaptobenzimidazole |
| Molecular Formula | C₇H₆N₂S |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.58 |
| b (Å) | 14.88 |
| c (Å) | 3.82 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 772.3 |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of 2 Mercapto 5 Nitrobenzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties of molecules. For 2-Mercapto-5-nitrobenzimidazole, DFT calculations offer insights into its stability, reactivity, and the nature of its chemical bonds. These calculations typically involve optimizing the molecular geometry to find the lowest energy state and then computing various electronic descriptors.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. youtube.comlibretexts.org The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. taylorandfrancis.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
In theoretical studies of this compound, often abbreviated as 2M5NBI, the HOMO energy (EHOMO) is correlated with its electron-donating capability. researchgate.net A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor molecule with a low-energy empty orbital. Conversely, a lower LUMO energy (ELUMO) indicates a higher propensity to accept electrons. taylorandfrancis.com The HOMO-LUMO gap provides information about the molecule's excitability and chemical hardness; a smaller gap generally implies higher reactivity. researchgate.net For instance, the presence of an electron-withdrawing nitro group (-NO2) in the benzimidazole (B57391) structure is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 2-mercaptobenzimidazole (B194830). ontosight.ai
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting reactivity sites within a molecule. youtube.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. nih.gov Red and yellow shades typically indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue shades represent positive potential (electron-poor areas), prone to nucleophilic attack. researchgate.net
For this compound, MEP analysis would likely show significant negative potential around the oxygen atoms of the nitro group and the sulfur atom of the mercapto group, identifying them as potential sites for interaction with electrophiles or metal cations. The nitrogen atoms within the imidazole (B134444) ring also contribute to the electrostatic landscape. researchgate.netnih.gov DFT calculations can also provide Mulliken or Natural Population Analysis (NPA) charges, which assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and confirming the qualitative insights from the MEP map.
Beyond HOMO and LUMO energies, DFT calculations can furnish a suite of quantum chemical descriptors that quantify the reactivity of this compound. These indices are derived from the electronic structure and provide a more nuanced understanding of the molecule's behavior. A study comparing this compound (2M5NBI) with other benzimidazole-based corrosion inhibitors calculated several of these descriptors. researchgate.net
Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as (ELUMO - EHOMO)/2.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Fraction of Electrons Transferred (ΔN): Indicates the number of electrons transferred from an inhibitor molecule to a metal surface.
According to one study, this compound was found to have a lower nucleophilic character compared to other studied inhibitors like 2-mercaptoimidazole, suggesting a lesser interaction with metallic surfaces in the context of corrosion inhibition. researchgate.net
Table 1: Global Reactivity Descriptors for this compound (2M5NBI)
| Descriptor | Value (in vacuo) | Value (with solvent effect) | Unit |
| Chemical Potential (μ) | -5.74 | -5.84 | eV |
| Hardness (η) | 2.12 | 2.07 | eV |
| Electrophilicity (ω) | 7.78 | 8.23 | eV |
Data sourced from a quantum chemical study on corrosion inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. utupub.fispringernature.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape, dynamic behavior, and thermodynamic properties of molecules like this compound. utupub.fibiorxiv.org
For a single molecule, MD simulations can explore its conformational flexibility, such as the rotation around single bonds and the potential for different tautomeric forms (e.g., thione vs. thiol). When placed in a solvent like water or an organic solvent, MD can simulate how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds and the arrangement of solvent molecules around the solute. This is crucial for understanding its solubility and behavior in solution. Such simulations can track the trajectory of the molecule, revealing its preferred conformations and the energy barriers between them. nih.govnih.gov
Molecular Docking Studies with Biological Targets and Material Interfaces
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a material surface. researchgate.netresearchgate.net
Biological Targets: Derivatives of 2-mercaptobenzimidazole have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, derivatives have been docked against biological targets like estrogen receptor alpha (ERα) for breast cancer, α-glucosidase for diabetes, and various bacterial proteins for antimicrobial activity. chemrevlett.comnih.govsci-hub.sematerialsciencejournal.org Docking studies on 5-nitro benzimidazole derivatives have also explored their potential as vasorelaxants by targeting the AT-2 receptor. For this compound itself, docking could be employed to predict its binding mode and affinity to the active sites of various enzymes or receptors, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov
Material Interfaces: this compound has been investigated for its role in electronics, specifically for treating gold (Au) electrodes in organic thin-film transistors to improve their electrical characteristics. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Molecular docking and simulation could be used to model the interaction of the molecule with material surfaces like gold or silicon dioxide (SiO₂). sigmaaldrich.comchemicalbook.com Such studies would aim to understand the orientation of the molecule on the surface, the nature of the sulfur-gold bond, and how a self-assembled monolayer of these molecules might influence the interface properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. ajchem-a.comresearchgate.net
These models are built by first calculating a set of molecular descriptors for each compound in a series. These descriptors can be topological, electronic (such as those from DFT calculations), or steric, among others. nih.govlaccei.org Then, statistical methods like multiple linear regression are used to create an equation that correlates these descriptors with the observed activity or property.
For this compound, QSAR/QSPR studies would typically involve synthesizing and testing a series of its derivatives with varied substituents on the benzimidazole ring. A QSAR model could be developed to predict the anti-leishmanial activity of new derivatives based on descriptors like electronegativity and specific structural features. ajchem-a.com Similarly, a QSPR model could predict the corrosion inhibition efficiency of a series of benzimidazole derivatives, potentially using descriptors like EHOMO, ELUMO, and the dipole moment. researchgate.net A validated QSAR/QSPR model serves as a powerful predictive tool, enabling the design of new molecules with enhanced activity or desired properties before their synthesis, thus saving time and resources.
Biological and Medicinal Applications of 2 Mercapto 5 Nitrobenzimidazole
Antimicrobial Activities and Mechanisms of Action
Derivatives of 2-mercaptobenzimidazole (B194830) have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The antimicrobial effect of benzimidazole (B57391) derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Due to their structural similarity to purine (B94841) molecules, they can act as competitive inhibitors of nucleic acid synthesis, ultimately leading to cell damage and death. nih.gov
Antibacterial Efficacy of 2-Mercapto-5-nitrobenzimidazole Derivatives
A number of studies have highlighted the antibacterial potential of benzimidazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria. For instance, newly synthesized derivatives of 2-mercaptobenzimidazole have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.
In one study, a series of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives were synthesized and showed excellent activity against Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Klebsiella pneumoniae and Escherichia coli (Gram-negative). nih.gov Another study focusing on newly synthesized 2-mercaptobenzimidazolium compounds reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net Specifically, compound 4b from this series exhibited a notable zone of inhibition against both bacteria. researchgate.net
The introduction of a nitro group at the 5- or 6-position of the benzimidazole ring has been shown to be a requirement for antimicrobial activity in some derivatives. rjptonline.org This suggests that derivatives of this compound could possess enhanced antibacterial properties. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to the disruption of DNA synthesis and subsequent cell death. nih.gov
Table 1: Antibacterial Activity of Selected 2-Mercaptobenzimidazole Derivatives
| Compound | Bacterial Strain | Activity/Measurement | Reference |
| 5b, 5d, 5g, 5i | Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli | Excellent in-vitro antibacterial activity | nih.gov |
| 4b | Escherichia coli | Zone of inhibition: 19.66±1.29 mm | researchgate.net |
| 4b | Staphylococcus aureus | Zone of inhibition: 30±2.12 mm | researchgate.net |
| 3b | Staphylococcus aureus | Zone of inhibition: 25.33±4.03 mm | researchgate.net |
Antifungal Properties of this compound Compounds
The antifungal potential of 2-mercaptobenzimidazole derivatives has also been a subject of investigation. These compounds have been tested against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.net The mode of action for the antifungal activity of benzimidazoles involves the inhibition of microtubule polymerization. researchgate.net
In a study evaluating a series of S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioate (B8497899) derivatives, compound ZR-8 demonstrated excellent antifungal activity when compared to the standard drug miconazole. Another research effort synthesized 2-substituted benzimidazole derivatives and found that one compound, 27b , exhibited the highest antimicrobial potential against Aspergillus niger with a minimum inhibitory concentration (MIC) of 0.018 mM. researchgate.net
Furthermore, a series of novel 2-mercaptobenzimidazole derivatives were screened for their in-vitro antifungal activity against Aspergillus fumigatus and Candida albicans, with several compounds showing promising results. nih.gov The presence of a nitro group is also considered to be beneficial for antifungal activity, indicating the potential of this compound derivatives in this area. mdpi.com
Table 2: Antifungal Activity of Selected 2-Mercaptobenzimidazole Derivatives
| Compound | Fungal Strain | Activity/Measurement | Reference |
| ZR-8 | Candida albicans | Excellent antifungal activity | |
| 27b | Aspergillus niger | MIC = 0.018 mM | researchgate.net |
| 5b, 5d, 5g, 5i | Aspergillus fumigatus, Candida albicans | Excellent in-vitro antifungal activity | nih.gov |
Structure-Activity Relationships in Antimicrobial Benzimidazoles
The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. nih.govrjptonline.org Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent antimicrobial agents.
A critical finding is the importance of the nitro group at the 5- or 6-position for antimicrobial activity. rjptonline.org This highlights the potential of this compound as a promising scaffold. Additionally, the presence of electron-withdrawing groups, such as halogens (Cl, Br, F), at the para position of a phenyl ring attached to the benzimidazole core has been shown to enhance antimicrobial activity. rjptonline.orgresearchgate.net Conversely, electron-donating groups at the same position tend to result in lower activity. researchgate.net
The substituent at the 2-position of the benzimidazole ring also plays a crucial role. The presence of a mercapto (-SH) group is a key feature of the compounds discussed here. Further modifications at this position, such as the introduction of a diethylaminophenol group, have been shown to be important for antimicrobial activity. rjptonline.org The synergistic effect of combining the benzimidazole ring with other bioactive scaffolds, such as triazoles, has also been explored to enhance antimicrobial effects. nih.govmdpi.com
Antioxidant and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. researchgate.netnih.gov Benzimidazole derivatives, including those of this compound, have emerged as potential antioxidants due to their ability to scavenge free radicals. ontosight.airesearchgate.net
In Vitro Assays for Antioxidant Potential of this compound Derivatives
The antioxidant capacity of this compound derivatives has been evaluated through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method is a commonly used technique to assess antioxidant potential. researchgate.netresearchgate.net
In a study investigating 2-substituted-5-nitrobenzimidazole derivatives, all synthesized compounds exhibited good antioxidant activity, with IC50 values ranging from 3.17 to 7.59 µg/ml, which was significantly lower than the standard butylated hydroxytoluene (BHT) at 18.42 µg/ml. researchgate.netresearchgate.net This indicates a potent free radical scavenging capability. The study also highlighted that derivatives with chloro, bromo, and fluoro substituents showed the most prominent antioxidant activity. researchgate.netresearchgate.net
Other assays used to evaluate antioxidant potential include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay and reactive oxygen species (ROS) scavenging assays. mdpi.combas.bg Research on 2-mercaptobenzimidazole analogs has demonstrated their potent antioxidant effects against ABTS, DPPH, and ROS. mdpi.com
Table 3: Antioxidant Activity of 2-Substituted-5-nitrobenzimidazole Derivatives (DPPH Assay)
| Compound | Substituent | IC50 (µg/ml) | Reference |
| 3a | Chloro | 3.17 | researchgate.netresearchgate.net |
| 3b | Bromo | Not specified, but prominent activity reported | researchgate.netresearchgate.net |
| 3c | Fluoro | Not specified, but prominent activity reported | researchgate.netresearchgate.net |
| Standard (BHT) | - | 18.42 | researchgate.netresearchgate.net |
Mechanistic Insights into the Antioxidant Action of this compound
The antioxidant activity of this compound is attributed to its specific chemical structure. The presence of the thiol (-SH) group is known for its antioxidant properties. ontosight.ai This group can donate a hydrogen atom to free radicals, thereby neutralizing them and breaking the chain reaction of oxidation. mdpi.com
Antiparasitic Efficacy, with a Focus on Antigiardial Activity
Benzimidazole derivatives are a well-established class of antiparasitic drugs. orientjchem.org Specifically, this compound has been identified as a useful compound for the treatment of giardiasis, an intestinal infection caused by the protozoan parasite Giardia duodenalis. chemicalbook.com While detailed mechanistic studies on this compound itself are limited in the reviewed literature, the broader class of nitro-containing compounds, such as metronidazole, are mainstays in antigiardial therapy. nih.gov
The development of novel antiparasitic agents based on the benzimidazole scaffold is an active area of research. For instance, studies on other benzimidazole derivatives, such as monocationic 5-guanidinobenzimidazoles, have shown them to be effective against various protozoa like Plasmodium falciparum. nih.gov Furthermore, research into 2-substituted 5-nitro benzimidazole derivatives has demonstrated their potential as anthelmintic agents. orientjchem.org In one study, a synthesized compound, 5-nitro-2-phenyl-1H-benzimidazole, was found to be the most active among the tested derivatives against Indian earthworms, with a 100mg/ml concentration causing paralysis in 20 minutes and death in 24 minutes. orientjchem.org This highlights the potential of the 5-nitrobenzimidazole (B188599) core in developing agents against a spectrum of parasitic organisms.
Enzyme Inhibition Studies
The structural features of this compound make it and its analogs prime candidates for enzyme inhibition, a key strategy in drug design. The mercapto group, in particular, can interact with metal ions present in the active sites of metalloenzymes.
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key target for developing agents to treat hyperpigmentation disorders and to prevent browning in foods. mdpi.comnih.gov Analogs of 2-mercaptobenzimidazole (2-MBI) have been synthesized and identified as highly potent tyrosinase inhibitors. mdpi.com The inhibitory mechanism is believed to involve the mercapto group chelating the copper ions at the enzyme's active site. mdpi.comnih.gov
Research has shown that the 2-mercapto substituent is crucial for this activity; benzimidazoles lacking this group lose their tyrosinase inhibitory function. mdpi.com Synthetic analogs of 2-MBI have demonstrated significantly greater potency than the standard inhibitor, kojic acid. For example, specific analogs showed inhibitory concentrations (IC₅₀) at sub-micromolar levels. mdpi.com In one study, thirteen (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs, which are structurally related to mercaptobenzimidazoles, were synthesized. Several of these compounds showed more potent tyrosinase inhibition than kojic acid (IC₅₀ = 18.27 µM). nih.gov Similarly, another study on 2-mercaptobenzoxazole (B50546) analogs, which also feature the critical mercapto group, reported IC₅₀ values as low as 80-90 nM. nih.gov
Tyrosinase Inhibitory Activity of Benzimidazole/Benzothiazolone Analogs
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Analog 1 (Benzimidazothiazolone) | 3.70 ± 0.51 | nih.gov |
| Analog 2 (Benzimidazothiazolone) | 3.05 ± 0.95 | nih.gov |
| Analog 3 (Benzimidazothiazolone) | 5.00 ± 0.38 | nih.gov |
| Kojic Acid (Standard) | 18.27 ± 0.89 | nih.gov |
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides like glucose. researchgate.net Inhibiting this enzyme is a proven therapeutic strategy for managing type 2 diabetes mellitus by controlling post-meal blood sugar spikes. nih.gov
Derivatives of 2-mercaptobenzimidazole have been synthesized and evaluated for their α-glucosidase inhibitory potential. In one study, a series of 2-mercaptobenzimidazole-based 1,3-thiazolidin-4-ones were created and tested. nih.gov Many of the synthesized compounds exhibited potent inhibition, with several showing significantly higher activity than the standard drug, acarbose. nih.gov The structure-activity relationship indicated that substitutions on the benzimidazole ring and associated moieties play a critical role in the inhibitory potency.
Alpha-Glucosidase Inhibitory Activity of 2-Mercaptobenzimidazole Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 5 (1,3-thiazolidin-4-one derivative) | 5.22 ± 0.14 | nih.gov |
| Compound 8 (1,3-thiazolidin-4-one derivative) | 5.69 ± 0.10 | nih.gov |
| Compound 14 (1,3-thiazolidin-4-one derivative) | 10.20 ± 0.12 | nih.gov |
| Acarbose (Standard) | 873 ± 1.2 | nih.gov |
Exploration of Other Biological Activities (e.g., Anti-inflammatory, Anthelmintic, Antineoplastic, Tuberculostatic)
The versatile benzimidazole scaffold, particularly when substituted with mercapto and nitro groups, gives rise to a wide spectrum of other biological activities.
Anti-inflammatory Activity : Benzimidazole derivatives have been investigated for their potential as anti-inflammatory agents. researchgate.net Studies on amino acid conjugates of 2-mercaptobenzimidazole have shown them to possess potent anti-inflammatory and analgesic properties. researchgate.net Other research on 5-ethoxy-2-mercapto benzimidazole derivatives also confirmed anti-inflammatory effects in animal models, although the activity was weaker compared to the standard drug diclofenac. impactfactor.orgresearchgate.net
Anthelmintic Activity : As previously mentioned, benzimidazoles are a cornerstone of anthelmintic therapy. Research on 2-substituted 5-nitro benzimidazole derivatives has confirmed this potential. orientjchem.org A study evaluating these compounds against Indian earthworms found that derivatives with a 100mg/ml concentration were highly effective, causing paralysis and death in a short time frame. orientjchem.org
Antineoplastic Activity : The search for new anticancer agents has led to the exploration of nitrobenzimidazole derivatives. A study on a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed significant potential as antineoplastic agents. nih.gov One compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was particularly potent against the A549 human lung cancer cell line with an IC₅₀ of 28 nM. nih.gov This compound was also found to induce apoptosis and inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, suggesting a potential mechanism of action. nih.gov
Antineoplastic Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound | Target Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Cancer) | 28 nM | nih.gov |
| Compound 3 | PARP Inhibition | 0.05 µM | nih.gov |
| 3-aminobenzamide (Control) | PARP Inhibition | 28.5 µM | nih.gov |
Tuberculostatic Activity : With the rise of drug-resistant tuberculosis, new antitubercular agents are urgently needed. Benzimidazoles have shown promise in this area. nih.gov Research on 2-phenoxymethylbenzimidazole derivatives, including those with a nitro group at the 5-position, demonstrated tuberculostatic activity against Mycobacterium tuberculosis. nih.gov Another study found that certain 2,5-disubstituted benzimidazoles were potent against the M. tuberculosis H37Rv strain, with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL. nih.gov
Drug Discovery and Lead Optimization Strategies Based on this compound
The diverse biological activities of this compound and its analogs make this scaffold a valuable starting point for drug discovery and lead optimization. The core strategy involves chemical modification of the benzimidazole nucleus to enhance potency and selectivity for a specific biological target while minimizing toxicity.
Key strategies observed in the literature include:
Modification at the 2-position : The mercapto group at the 2-position is a key functional handle. It is crucial for activities like tyrosinase inhibition through metal chelation and serves as a site for S-alkylation to create a library of derivatives, as seen in the development of α-glucosidase inhibitors and anti-inflammatory agents. mdpi.comnih.govimpactfactor.org
Substitution on the Benzene (B151609) Ring : The nitro group at the 5-position is a significant contributor to the electronic properties and biological activity of the molecule, particularly in antiparasitic and antineoplastic contexts. orientjchem.orgnih.gov Modifying or replacing this group, or adding other substituents to the benzene ring, can fine-tune the compound's activity, as seen in the development of potent tyrosinase inhibitors and anticancer agents. mdpi.comnih.gov
N-Alkylation : Substitution at the nitrogen atoms of the imidazole (B134444) ring is another common strategy. However, in some cases, this can lead to a decrease in activity. For instance, N-alkylation of certain 2,5-disubstituted benzimidazoles reduced their antimycobacterial efficacy, suggesting that the N-H bond may be important for interaction with the biological target. nih.gov
By systematically exploring these modifications—creating libraries of analogs and evaluating them in biological assays—researchers can elucidate structure-activity relationships (SAR). This knowledge guides the rational design of more potent and selective next-generation drugs based on the this compound scaffold. Computational methods, such as molecular docking, are also increasingly used to predict how these molecules will interact with their target enzymes or receptors, further accelerating the drug discovery process. nih.govnih.gov
Material Science and Engineering Applications of 2 Mercapto 5 Nitrobenzimidazole
Corrosion Inhibition Mechanisms and Performance
2-Mercapto-5-nitrobenzimidazole is part of the broader family of benzimidazole (B57391) derivatives, which are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govmdpi.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The inhibitor's molecular structure, featuring heteroatoms like nitrogen and sulfur, as well as a π-electron-rich aromatic system, facilitates this adsorption process. researchgate.net
Electrochemical techniques are fundamental in evaluating the performance and mechanism of corrosion inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed.
Potentiodynamic Polarization (PDP): PDP studies for benzimidazole derivatives typically show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The addition of the inhibitor to the corrosive solution causes a significant reduction in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). nih.gov For related benzimidazoles, polarization curves indicate that both anodic and cathodic processes are affected. researchgate.netuaeh.edu.mx
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the inhibitor film at the metal/solution interface. For systems inhibited by benzimidazole derivatives, Nyquist plots typically show an increase in the diameter of the semicircle with increasing inhibitor concentration, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.netnih.gov This signifies a slowing of the corrosion rate. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and thickening the electrical double layer. nih.gov
The following table presents typical data obtained from electrochemical studies of benzimidazole-based corrosion inhibitors.
| Inhibitor Concentration | Corrosion Current Density (icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| Blank (0 M) | 1050 | 45 | 804 | - |
| 1x10⁻⁴ M | 150 | 310 | 450 | 85.7 |
| 5x10⁻⁴ M | 110 | 750 | 380 | 89.5 |
| 1x10⁻³ M | 98 | 1277 | 311 | 90.2 |
| Data is illustrative and based on findings for related benzimidazole inhibitors. nih.gov |
The protective action of this compound is contingent upon its adsorption onto the metal surface. To understand this interaction, experimental data is often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. najah.eduijstr.org The Langmuir isotherm is frequently found to best describe the adsorption behavior of benzimidazole derivatives, suggesting the formation of a monolayer on the metal surface. mdpi.comresearchgate.netuaeh.edu.mx
The adsorption can occur through two primary mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the benzimidazole molecule can become protonated, facilitating its adsorption on a negatively charged metal surface (where the potential is more negative than the potential of zero charge). najah.edu
Chemisorption: This involves the sharing of electrons or coordinate bond formation between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and sulfur heteroatoms, as well as the π-electrons of the benzene (B151609) ring. nih.gov The standard free energy of adsorption (ΔG°ads) calculated from the isotherm provides insight into the nature of the adsorption; values around -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. ijstr.org
The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. For benzimidazole derivatives, the presence of substituent groups on the benzene ring can significantly alter their protective properties. An electrochemical study comparing this compound (2M5NBI) with other derivatives on steel in an acidic medium revealed a clear trend in inhibition efficiency (IE). uaeh.edu.mx
The observed order of inhibition was: 2-mercaptoimidazole (2MI) > 2-mercaptobenzimidazole (B194830) (2MBI) > 2-mercapto-5-methylbenzimidazole (B1580964) (2M5MBI) > this compound (2M5NBI) uaeh.edu.mx
This trend can be explained by the electronic effects of the substituent groups:
Electron-donating groups (like the methyl group in 2M5MBI) increase the electron density on the benzimidazole ring system, particularly on the nitrogen and sulfur atoms. This enhances the molecule's ability to donate electrons to the vacant d-orbitals of the metal, strengthening the chemisorption bond and increasing inhibition efficiency compared to the unsubstituted 2MBI (though in the cited study, 2MBI was found to be slightly better).
Electron-withdrawing groups (like the nitro group in 2M5NBI) have the opposite effect. The -NO₂ group pulls electron density away from the aromatic ring and the heteroatoms. This reduction in electron density weakens the molecule's ability to coordinate with the metal surface, leading to a lower inhibition efficiency compared to the other tested compounds. uaeh.edu.mx
| Compound | Substituent Group at Position 5 | Electronic Effect | Relative Inhibition Efficiency |
| This compound | Nitro (-NO₂) | Electron-withdrawing | Lowest |
| 2-mercaptobenzimidazole | Hydrogen (-H) | Neutral | Higher |
| 2-mercapto-5-methylbenzimidazole | Methyl (-CH₃) | Electron-donating | High |
| Based on the comparative study by Alvarez, R., et al. (2009). uaeh.edu.mx |
Application in Organic Thin-Film Transistors (OTFTs)
Beyond its role in corrosion science, this compound (MNB) has emerged as a useful material in the field of organic electronics, specifically in the fabrication of Organic Thin-Film Transistors (OTFTs). sigmaaldrich.com OTFTs are key components for next-generation flexible displays, sensors, and integrated circuits. mdpi.comrsc.org The performance of these devices is critically dependent on the interface between the different materials, particularly the interface between the metal electrodes and the organic semiconductor layer, which governs the efficiency of charge injection. rsc.org
In bottom-contact OTFTs, the source and drain electrodes (often made of gold) are patterned before the deposition of the organic semiconductor. A significant challenge is the poor charge injection that can occur at the interface between the gold electrode and the organic semiconductor (e.g., pentacene). researchgate.net This is often due to a mismatch in energy levels and unfavorable molecular ordering of the semiconductor at the interface.
Treating the gold electrodes with a solution of this compound provides a simple and effective way to modify the electrode surface. sigmaaldrich.comresearchgate.net The mercapto (-SH) group in the MNB molecule has a strong affinity for gold, leading to the spontaneous formation of a self-assembled monolayer (SAM) on the electrode surface. This MNB layer modifies the surface properties in several beneficial ways:
It alters the work function of the gold electrode, reducing the energy barrier for charge (hole) injection into the organic semiconductor.
It changes the surface energy, promoting a more favorable growth mode for the subsequently deposited organic semiconductor. Studies have shown that on MNB-treated gold, pentacene (B32325) molecules adopt a more upright orientation, which is beneficial for charge transport. researchgate.net
The MNB treatment results in the morphological and structural properties of the pentacene film on the gold contact becoming more like those of pentacene deposited on the ideal SiO₂ dielectric surface. researchgate.net
The surface modification of gold electrodes with this compound directly translates into improved OTFT performance. sigmaaldrich.com Research has demonstrated that devices with MNB-treated electrodes exhibit significantly enhanced current-voltage (I-V) characteristics compared to untreated devices. sigmaaldrich.comresearchgate.net
Key performance metrics that are positively impacted include:
Increased Output Current: The improved charge injection allows for a higher current to flow through the transistor for a given gate and source-drain voltage.
Improved Charge Carrier Mobility: While specific values for MNB are part of detailed device studies, the enhanced molecular ordering and reduced contact resistance generally lead to higher calculated field-effect mobility.
Reduced Contact Resistance: The SAM layer acts as an electronic coupling agent, lowering the resistance at the metal-organic interface, which is a major limiting factor in OTFT performance. researchgate.net
The table below summarizes the effects of electrode treatment with this compound on the performance of a pentacene-based OTFT.
| Device Parameter | Without MNB Treatment | With MNB Treatment |
| Electrode-Semiconductor Interface | Disordered molecular growth | Improved molecular ordering |
| Charge Injection Barrier | High | Reduced |
| Contact Resistance | High | Reduced |
| Output Current (I-V Characteristics) | Lower | Improved / Higher |
| Overall Device Performance | Limited by contact effects | Significantly Enhanced |
| Based on findings from studies on MNB-treated OTFTs. sigmaaldrich.comresearchgate.net |
Development of Advanced Materials and Coatings Utilizing this compound
The unique molecular structure of this compound (MNB), featuring a benzimidazole core with thiol (-SH) and nitro (-NO2) functional groups, makes it a valuable compound in the field of material science and engineering. sigmaaldrich.comsigmaaldrich.com These functional groups enable it to participate in diverse chemical interactions, including the formation of self-assembled monolayers and metal complexes, which are pivotal for developing advanced materials and functional coatings. sigmaaldrich.comresearchgate.net Researchers have leveraged these properties to create materials with enhanced electronic characteristics and coatings with superior protective capabilities.
Enhancement of Organic Electronic Devices
A significant application of this compound is in the field of organic electronics, specifically in the fabrication of organic thin-film transistors (OTFTs). sigmaaldrich.comchemicalbook.com The performance of OTFTs is heavily dependent on the efficiency of charge carrier injection from the metal electrodes (source and drain) to the organic semiconductor layer. researchgate.net
Research has shown that treating the gold (Au) electrodes of a bottom-contact OTFT with MNB prior to the deposition of the organic semiconductor, such as pentacene, markedly improves the device's current-voltage characteristics. sigmaaldrich.comresearchgate.net MNB, identified as a charge transfer molecule, forms a self-assembled monolayer (SAM) on the gold surface. sigmaaldrich.comresearchgate.net This MNB layer modifies the interface between the gold electrode and the organic semiconductor. The primary effect is the improved structural and morphological properties of the pentacene layer, making it resemble the ideal growth observed on silicon dioxide (SiO₂). researchgate.net This optimization of the interface leads to more efficient charge carrier injection from the electrode into the semiconductor. researchgate.net
A key performance metric for transistors is charge carrier mobility. Studies have demonstrated a significant enhancement in this parameter due to MNB treatment. For instance, the charge carrier mobility in a pentacene-based OTFT was observed to increase substantially after the modification of the gold source and drain electrodes with MNB. researchgate.net
Table 1: Performance Improvement of Pentacene OTFT with MNB-Treated Gold Electrodes
| Parameter | Before MNB Treatment | After MNB Treatment |
|---|---|---|
| Charge Carrier Mobility | 0.1 cm²/V·s | 0.48 cm²/V·s |
Data sourced from a study on the influence of this compound treatment on the electronic characteristics of bottom-contact organic field-effect transistors. researchgate.net
This improvement in charge injection and mobility is crucial for the development of high-performance flexible displays, integrated circuits, and sensors. rsc.org
Advanced Protective Coatings and Composites
The benzimidazole scaffold, particularly with a mercapto group, is well-established for its role in corrosion inhibition. manchester.ac.ukbohrium.com This property is exploited in the formulation of advanced protective coatings for metals. This compound and its parent compound, 2-mercaptobenzimidazole (MBI), function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. bohrium.commdpi.com
Recent innovations involve the integration of these compounds into composite materials to create multifunctional coatings. A notable example is the development of a glass fiber reinforced polymer coating (GFRPC) designed for protecting steel structures in harsh marine environments. bohrium.com In this system, ZSM-5 zeolite is first grown on the surface of glass fibers, which are then loaded with 2-mercaptobenzimidazole (MBI). bohrium.com This creates a difunctional hybrid glass fiber that offers two key advantages:
Enhanced Interfacial Adhesion : The modified fibers exhibit significantly stronger adhesion to the epoxy resin matrix. Research showed that the interfacial shear strength of the composite with MBI-loaded fibers (ZGFM/EP) increased by 104.39% compared to a standard glass fiber/epoxy composite. bohrium.com
Superior Corrosion and Erosion Resistance : The MBI loaded onto the fibers acts as a corrosion inhibitor. Electrochemical experiments confirmed that the presence of MBI significantly inhibits corrosion reactions. bohrium.com The composite coating demonstrated outstanding deep-sea anti-corrosion performance, maintaining a high impedance value even after prolonged immersion under high pressure. bohrium.com
Table 2: Properties of Advanced Coatings Incorporating Benzimidazole Derivatives
| Coating System | Key Feature | Performance Metric | Result |
|---|---|---|---|
| MBI-loaded Zeolite/Glass Fiber in Epoxy (ZGFM/EP) | Enhanced Interfacial Strength | Interfacial Shear Strength Increase | 104.39% |
| MBI-loaded Zeolite/Glass Fiber in Epoxy (ZGFM/EP) | Corrosion Resistance | Impedance after 12 days at 20 MPa | 6.40 × 10⁹ Ω·cm² |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) in HCl | Corrosion Inhibition | Inhibition Efficiency (at 500 ppm) | ~97% |
Data sourced from research on composite coatings and corrosion inhibitors. bohrium.commdpi.com
Analytical Chemistry Applications and Methodologies Involving 2 Mercapto 5 Nitrobenzimidazole
Utilization as an Analytical Reagent for Metal Ion Detection
The structure of 2-Mercapto-5-nitrobenzimidazole (MNBZ) makes it a promising chelating agent for metal ions. Chelation, the formation of multiple coordinate bonds between a ligand and a single central metal atom, is a fundamental principle in the design of chemical sensors. The MNBZ molecule possesses several potential coordination sites, including the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group, which can readily bind to metal ions. chemimpex.comresearchgate.net This interaction can lead to the formation of stable metal-ligand complexes, a property that is essential for analytical reagents used in sensing. nih.gov
While direct, extensive reports on the use of this compound as a primary chromogenic reagent for the spectrophotometric determination of metal ions are limited in the reviewed literature, the principle has been demonstrated with structurally similar benzimidazole (B57391) derivatives. For instance, other benzimidazole-based ligands have been successfully employed as selective molecular sensors for various metal ions, including Zn(2+), Co(2+), Ni(2+), and Cu(2+). nih.gov These related compounds form complexes that can be detected through spectroscopic changes, providing a basis for quantitative analysis. nih.gov The ability of this compound to form metal complexes suggests its potential for similar applications, though further research is needed to establish specific methodologies for direct metal ion detection. chemimpex.com One documented application involves using a metal ion, Mg2+, not as the analyte but as a "tuner" to facilitate the detection of another molecule, demonstrating the compound's role in complex multi-component sensing systems. rsc.org
Development of Colorimetric Sensing Platforms Based on this compound
Colorimetric sensing provides a straightforward and often rapid method for analyte detection, where the presence of a target substance induces a visible color change. nih.gov this compound has been successfully incorporated into a colorimetric platform for the detection of the herbicide glyphosate (B1671968). rsc.org
In this system, the sensing mechanism does not rely on a direct color-forming reaction between the MNBZ and the analyte. Instead, MNBZ is used as a surface capping agent on silver nanoparticles (AgNPs). The MNBZ-capped AgNPs have a distinct yellow color in solution. chemimpex.com The detection principle is based on the aggregation of these nanoparticles, which is selectively induced by glyphosate in the presence of magnesium ions (Mg2+). This aggregation alters the surface plasmon resonance (SPR) properties of the nanoparticles, resulting in a clear visual color change from yellow to orange-red. chemimpex.comrsc.org This platform demonstrates the effective use of this compound as a critical component in a colorimetric assay, enabling sensitive and selective detection. rsc.org
| Analyte | Platform Components | Detection Principle | Observed Color Change | Reference |
|---|---|---|---|---|
| Glyphosate | This compound (MNBZ), Silver Nanoparticles (AgNPs), Mg2+ ions | Analyte-induced aggregation of MNBZ-capped AgNPs | Yellow to Orange-Red | chemimpex.comrsc.org |
Integration of this compound in Nanoparticle-Based Sensing Systems
Nanomaterials are widely used in modern analytical sensors due to their unique physicochemical properties that can enhance sensitivity and selectivity. nih.gov this compound has been effectively integrated into such systems, most notably as a capping agent for silver nanoparticles in a sensor designed for glyphosate detection. rsc.org
In this application, silver nanoparticles are first synthesized and then functionalized with this compound (MNBZ). The MNBZ molecules cap the surface of the nanoparticles, stabilizing them and providing specific interaction sites. The resulting MNBZ-capped AgNPs exhibit a characteristic surface plasmon resonance (SPR) peak at a specific wavelength, which corresponds to their dispersed state and yellow color. chemimpex.com
The sensing mechanism is triggered by the addition of the analyte, glyphosate, in a solution containing Mg2+ ions. The magnesium ions act as a tuner, mediating an interaction between the MNBZ on the nanoparticle surface and the glyphosate molecules. This leads to the formation of complexes that cause the nanoparticles to aggregate. chemimpex.com This aggregation event causes a significant red-shift in the SPR peak, for instance, from 399 nm to 517 nm. chemimpex.com This spectral shift is the basis for the quantitative detection of glyphosate and is also responsible for the visual color change. The system demonstrated high sensitivity, with a limit of detection of 17.1 nM, and was successfully applied to the analysis of glyphosate in water and food samples. chemimpex.comrsc.org This research highlights the crucial role of this compound in creating stable and selective nanoparticle-based probes for environmental monitoring. rsc.org
| Parameter | Description | Reference |
|---|---|---|
| Nanoparticle | Silver Nanoparticles (AgNPs) | rsc.org |
| Capping Agent | This compound (MNBZ) | rsc.org |
| Target Analyte | Glyphosate | rsc.org |
| Tuner Ion | Mg2+ | chemimpex.comrsc.org |
| Sensing Principle | Aggregation of MNBZ-AgNPs induced by glyphosate-Mg2+ complexation | chemimpex.com |
| Analytical Technique | UV-Vis Spectroscopy (SPR shift) and Colorimetry | chemimpex.com |
| SPR Peak Shift (Dispersed → Aggregated) | 399 nm → 517 nm | chemimpex.com |
| Limit of Detection (LOD) | 17.1 nM | chemimpex.com |
Future Research Directions and Emerging Trends for 2 Mercapto 5 Nitrobenzimidazole
Exploration of Novel Derivatization and Hybridization Strategies
The core structure of 2-mercapto-5-nitrobenzimidazole is a fertile ground for creating new chemical entities with tailored properties. A primary future direction lies in the strategic derivatization and hybridization of this molecule.
Researchers are exploring novel synthetic routes to expand the library of this compound derivatives. This includes the synthesis of N,S-disubstituted compounds and the exploration of various alkylating agents to create molecules with diverse functionalities. researchgate.net One emerging trend is the creation of hybrid molecules, where this compound is coupled with other bioactive scaffolds. For instance, combining it with kojic acid has been proposed to develop potent tyrosinase inhibitors. mdpi.com Similarly, derivatization with carbohydrate moieties is being investigated to enhance biological activity and specificity. orientjchem.orgresearchgate.net
Future efforts will likely focus on:
Phase-transfer catalysis: This method has been successfully used for the condensation of 2-mercaptobenzimidazole (B194830) with various alkylating agents and could be further optimized for its nitro-substituted analogue. scispace.com
Multi-component reactions: Designing one-pot syntheses to introduce multiple points of diversity on the benzimidazole (B57391) scaffold efficiently.
Click Chemistry: Employing click reactions for the straightforward and high-yield conjugation of this compound to other molecules, such as polymers or biomolecules, to create advanced functional materials.
Bis-benzimidazoles: Synthesizing symmetrically coupled bis-type derivatives using linking agents like 1,2-dibromoethane, which could lead to compounds with enhanced or novel biological activities. researchgate.net
In-depth Mechanistic Investigations of Biological Activities
While various biological activities of this compound derivatives have been reported, including antibacterial, antioxidant, and enzyme inhibitory effects, a deep mechanistic understanding is often still in its nascent stages. mdpi.comscispace.com A significant future trend is the move from broad screening to detailed mechanistic studies to elucidate how these compounds exert their effects at a molecular level.
For example, in the context of tyrosinase inhibition, kinetic studies have suggested that the 2-mercapto group is crucial for activity, likely through its ability to chelate copper ions at the enzyme's active site. mdpi.com Future research will need to employ a combination of biochemical assays, spectroscopy, and structural biology to confirm these hypotheses.
Key areas for future mechanistic investigation include:
Target Identification and Validation: Identifying the specific cellular targets (enzymes, receptors, etc.) for derivatives showing promising antibacterial or anticancer activity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and its derivatives to understand how specific functional groups influence biological activity. The absence of the 2-mercapto group, for example, has been shown to eliminate tyrosinase inhibitory activity. mdpi.com
Elucidation of Signalling Pathways: Investigating the downstream effects of these compounds on cellular signaling cascades to understand their broader physiological impact.
Antimicrobial Mechanisms: Moving beyond minimum inhibitory concentration (MIC) determination to study how these compounds affect bacterial cell wall synthesis, DNA replication, or other essential processes. researchgate.net
Advanced Characterization of Material Interfaces and Performance
An exciting and emerging application for this compound is in the field of materials science, particularly in electronics. It has been demonstrated that treating gold (Au) electrodes in organic thin-film transistors (OTFTs) with this compound (MNB) can significantly improve device performance. donga.ac.krsigmaaldrich.comsigmaaldrich.com The MNB molecule acts as a charge transfer molecule at the interface. sigmaaldrich.comsigmaaldrich.com The thiol group allows for the thiolation of the gold surface, while the other end of the molecule can interact with the organic semiconductor layer, such as pentacene (B32325). donga.ac.kr
This surface treatment leads to improved charge carrier injection by removing the transition region at the Au/pentacene interface. donga.ac.krresearchgate.net Future research will focus on the advanced characterization of these interfaces to gain a more profound understanding and to optimize performance further.
Emerging trends in this area involve the use of sophisticated surface science techniques, including:
In-situ and Operando Spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) performed during device operation to probe the electronic structure of the interface under real-world conditions. donga.ac.kr
High-Resolution Microscopy: Utilizing atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize the self-assembled monolayer of MNB on the electrode surface with molecular resolution. donga.ac.kr
Synchrotron-based Methods: Employing techniques like X-ray diffraction (XRD) and soft X-ray emission spectroscopy to investigate the crystalline structure and morphology of the organic semiconductor layer deposited on the MNB-treated electrodes. donga.ac.kr
The goal is to build a comprehensive structure-property relationship that links the molecular orientation of MNB at the interface to the electronic characteristics of the device. donga.ac.krresearchgate.net
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new compounds. For this compound, these approaches can guide the synthesis of derivatives with enhanced activity for specific applications.
Docking studies have already been employed to design and predict the binding of 5-nitrobenzimidazole (B188599) derivatives to biological targets, such as the AT-2 receptor for vasorelaxant activity. These in silico methods can screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
Future research will increasingly integrate computational approaches, including:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the electronic properties, reactivity, and spectral characteristics of new derivatives to better understand their behavior.
Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound derivatives with biological targets or material interfaces over time to understand the dynamics and stability of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of a series of compounds with their observed biological activity or material performance.
Predictive Toxicology: Using computational models to predict potential toxicity and off-target effects early in the development process, thereby improving the safety profile of new drug candidates.
These computational strategies will enable a more rational, design-driven approach to developing this compound-based molecules for targeted applications in medicine and materials science. mdpi.com
Sustainable and Scalable Synthesis of this compound
As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable synthetic methods becomes crucial. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, or the use of hazardous reagents.
Future research in this domain will focus on "green chemistry" principles to create more environmentally friendly and economically viable manufacturing processes. A key objective is to develop improved, convergent, and industrially useful processes suitable for large-scale production.
Key trends and research directions include:
Catalytic Methods: Exploring novel catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis, which can offer better control, improved safety, and easier scalability.
Microwave and Ultrasound-Assisted Synthesis: Utilizing these energy sources to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
By focusing on these areas, researchers aim to develop synthetic pathways to this compound that are not only efficient and high-yielding but also sustainable in the long term. orientjchem.org
Q & A
Basic: What are the standard methodologies for synthesizing MNBMZ, and how can reaction conditions be optimized?
MNBMZ is typically synthesized via condensation of 4-nitro-o-phenylenediamine with carbon disulfide (CS₂) in alkaline media (e.g., KOH/ethanol), yielding the thiol tautomer. Optimization involves:
- Temperature control : Reactions are conducted under reflux (70–80°C) for 6–8 hours to ensure complete cyclization .
- Purification : Recrystallization from ethanol or methanol removes unreacted precursors and byproducts .
- Yield improvement : Excess CS₂ (1.5–2 equivalents) and inert atmospheres (N₂) minimize oxidative side reactions .
Basic: How is MNBMZ structurally characterized, and what analytical techniques are critical?
Key techniques include:
- FT-IR/Raman spectroscopy : Identifies thiol (-SH) stretching (~2500 cm⁻¹) and nitro (-NO₂) asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.5–8.5 ppm) and thiol proton (δ ~13.5 ppm, broad) .
- Elemental analysis : Validates purity (>95%) via C, H, N, S content .
Advanced: How can computational methods (e.g., DFT) resolve discrepancies between theoretical and experimental vibrational spectra?
Discrepancies arise from solvent effects and basis set limitations. Methodological steps:
- DFT calculations : Use B3LYP/6-31++G(d,p) for geometry optimization and vibrational mode assignments. Compare potential energy distribution (PED) with experimental Raman shifts .
- Solvent correction : Include polarizable continuum models (PCM) for methanol, which shift adsorption wavelengths (e.g., 437 nm theoretical vs. 353 nm experimental in methanol) .
- Error analysis : Calculate standard deviations (e.g., 0.998 for B3LYP) to validate force field accuracy .
Advanced: What mechanisms underlie MNBMZ’s antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?
- Mechanism : MNBMZ disrupts microbial cell membranes via thiol-mediated redox interference and nitro group-induced DNA damage .
- SAR strategies :
- Bis-derivatives : Link two MNBMZ units via 1,2-dibromoethane to enhance membrane penetration .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 5-position increase potency against Candida albicans .
- Assays : Disc diffusion (20–50 µg/mL in DMF) with zone-of-inhibition comparisons to ampicillin/ketoconazole .
Advanced: How does MNBMZ function in nanoparticle-based sensors, and what factors influence sensitivity?
MNBMZ-capped silver nanoparticles (AgNPs) detect glyphosate via aggregation-induced colorimetric shifts:
- Synthesis : Reduce AgNO₃ with NaBH₄ in the presence of MNBMZ (1:5 molar ratio) to stabilize NPs .
- Detection mechanism : Glyphosate chelates Mg²⁺, weakening MNBMZ-Mg²⁺ interactions and triggering NP aggregation (λ shift from 390 nm to 550 nm) .
- Sensitivity tuning : Adjust pH (optimal 7–8) and Mg²⁺ concentration (0.1–1 mM) to enhance limit of detection (LOD: ~0.1 µM) .
Advanced: What quantum chemical parameters explain MNBMZ’s corrosion inhibition properties on steel?
- HOMO-LUMO gap : A small gap (3.31 eV) indicates strong electron donation to metal surfaces. MNBMZ’s HOMO (-5.62 eV) localizes on sulfur (52.5%) and nitro groups (19–23%), facilitating adsorption .
- Adsorption isotherms : Fit Langmuir models to calculate Gibbs free energy (ΔG°ads < -30 kJ/mol suggests chemisorption) .
- Experimental validation : Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency at 500 ppm in 1M HCl .
Advanced: How do solvent and substituent effects influence MNBMZ’s tautomeric equilibria?
- Solvent polarity : In methanol, the thione tautomer dominates due to H-bonding with -SH, while nonpolar solvents favor the thiol form .
- Substituent impact : The nitro group (-NO₂) stabilizes the thione tautomer via resonance, shifting equilibrium constants (Kₐq) by 2–3 orders of magnitude .
- Detection methods : UV-Vis (λ ~350 nm for thione) and ¹³C NMR (C=S signal at δ ~180 ppm) quantify tautomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
